N-Benzyl-N-ethylaniline chemical properties and structure
N-Benzyl-N-ethylaniline chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Benzyl-N-ethylaniline, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
N-Benzyl-N-ethylaniline is a tertiary amine that appears as a colorless to light yellow or amber oily liquid.[1][2][3] It is recognized for its utility as an intermediate in the synthesis of dyes and other organic compounds.[1][4]
Structure:
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IUPAC Name : N-benzyl-N-ethylaniline[2]
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Synonyms : N-Ethyl-N-phenylbenzylamine, Ethylbenzylaniline[5][6][7]
The molecular structure consists of an ethyl group and a benzyl (B1604629) group attached to the nitrogen atom of an aniline (B41778) molecule.
Physicochemical Data:
A summary of the key quantitative properties of N-Benzyl-N-ethylaniline is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 211.30 g/mol | [2][6] |
| Melting Point | 34-36 °C | [8][9][10] |
| Boiling Point | 163-164 °C @ 6 mmHg 285 °C | [1][8] [9] |
| Density | 1.029 g/mL at 25 °C | [1][10][11] |
| Refractive Index | 1.595 at 20 °C 1.5938 at 23 °C | [1][8] [2] |
| Flash Point | > 230 °F (> 110 °C) | [1][9][11] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 22 °C) | [1][2][10][11] |
| Log P (Octanol/Water) | 4.382 | [5] |
| Vapor Pressure | 0.013 Pa at 20 °C | [1] |
Experimental Protocols
Several methods for the synthesis of N-Benzyl-N-ethylaniline have been reported. Below are detailed protocols for two common laboratory-scale preparations.
Protocol 1: Synthesis from N-Ethylaniline and Benzyl Alcohol
This method involves the condensation reaction between N-ethylaniline and benzyl alcohol, facilitated by a phosphite (B83602) catalyst.
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Materials :
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N-ethylaniline (182 parts)
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Benzyl alcohol (170 parts)
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Triphenyl phosphite (10 parts)
-
-
Procedure :
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Combine 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite in a suitable reaction vessel with stirring.[12][13]
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Heat the mixture to an internal temperature of 184 °C, at which point the elimination of water begins.[12][13]
-
Continue to heat the mixture, raising the internal temperature to 210 °C over a period of 8 hours.[12][13]
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During this time, collect the water that distills off (approximately 25 parts). The condensation is complete when water evolution ceases.[12][13]
-
After the reaction is complete, distill off the excess N-ethylaniline and any unreacted benzyl alcohol under reduced pressure.[12][13]
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The final product, N-Benzyl-N-ethylaniline, is then purified by vacuum distillation, collecting the fraction boiling at 140-144 °C / 5 mmHg.[12] This procedure yields approximately 276 parts of the product (87% of theoretical yield).[12][13]
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Protocol 2: Synthesis from N-Ethylaniline and Benzyl Chloride
This protocol describes the alkylation of N-ethylaniline with benzyl chloride, often carried out in the presence of a base.
-
Materials :
-
N-ethylaniline
-
Benzyl chloride
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Aqueous caustic soda (Sodium Hydroxide (B78521) solution) or Sodium Carbonate[9][14]
-
-
Procedure using Sodium Carbonate :
-
To a reaction vessel, add 750 parts by weight of sodium carbonate to a suitable amount of water.[14]
-
Add 1400 parts by weight of N-ethylaniline and a phase-transfer catalyst (e.g., 38 parts of N,N-dimethyl-C₁₂-C₁₄-alkylamine).[14]
-
Heat the stirred mixture to 80 °C.[14]
-
Slowly add 1496 parts by weight of benzyl chloride, maintaining the reaction temperature between 94-96 °C by cooling as necessary due to the exothermic nature of the reaction.[14]
-
After the addition is complete, continue stirring at this temperature for 12 hours.[14]
-
Cool the reaction mixture and add water to dissolve the inorganic salts. Allow the phases to separate.[14]
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The upper organic phase, consisting of crude N-Benzyl-N-ethylaniline, can be separated for further purification if required.[14]
-
An alternative approach involves reacting N-ethylaniline with benzyl chloride for 10 hours, followed by heating at 100 °C for 12 hours. The mixture is then washed with sodium hydroxide solution and purified by vacuum distillation.[9]
Mandatory Visualization
The following diagram illustrates the synthesis workflow for N-Benzyl-N-ethylaniline from N-ethylaniline and benzyl alcohol, as detailed in Protocol 1.
Caption: Synthesis workflow of N-Benzyl-N-ethylaniline.
References
- 1. N-Benzyl-N-ethylaniline | 92-59-1 [chemicalbook.com]
- 2. N-Ethyl-N-benzylaniline | C15H17N | CID 7098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. China CAS NO.92-59-1 N-Benzyl-N-ethylaniline/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]
- 10. N-Benzyl-N-ethylaniline, CasNo.92-59-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 11. chembk.com [chembk.com]
- 12. Synthesis routes of N-Benzyl-N-ethylaniline [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]







